4-Methoxy-5-nitropyridin-2(1H)-one
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Overview
Description
4-Methoxy-5-nitropyridin-2(1H)-one is a chemical compound with the molecular formula C6H6N2O4 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-nitropyridin-2(1H)-one typically involves the nitration of 4-methoxypyridine. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 4-Methoxy-5-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-5-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-nitropyridin-2(1H)-one depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Methoxy-5-nitropyridine
- 4-Methoxy-5-nitropyridin-2-amine
- 4-Methoxy-5-nitropyridin-2-ol
Comparison: 4-Methoxy-5-nitropyridin-2(1H)-one is unique due to the presence of both a methoxy and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Methoxy-5-nitropyridine, the position of the methoxy group influences the compound’s electronic properties and reactivity. The presence of an amino group in 4-Methoxy-5-nitropyridin-2-amine makes it more reactive in nucleophilic substitution reactions, while 4-Methoxy-5-nitropyridin-2-ol has different solubility and hydrogen-bonding characteristics due to the hydroxyl group.
Properties
IUPAC Name |
4-methoxy-5-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-5-2-6(9)7-3-4(5)8(10)11/h2-3H,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXOGUKAXIFZAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650078 |
Source
|
Record name | 4-Methoxy-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607373-82-0 |
Source
|
Record name | 4-Methoxy-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methoxy-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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